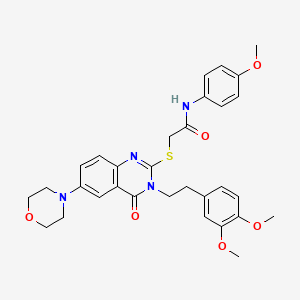
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their broad biological activities. The structure of this compound suggests potential pharmacological properties, as it contains a dihydroquinazolinone core, which is often associated with antifungal and anticancer activities, as well as morpholine and methoxyphenyl groups that could influence its bioactivity and pharmacokinetics.
Synthesis Analysis
The synthesis of related quinazolinone derivatives typically involves a multi-step process. For instance, the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was achieved through a green synthetic procedure involving a two-step process starting from anthranilic acid. The first step included the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using deep eutectic solvents (DES) and the second step involved S-alkylation under microwave-induced reaction conditions, yielding the final product with a 59% yield . This approach highlights the potential for environmentally friendly synthesis routes for such compounds.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The presence of substituents like morpholine and methoxy groups can significantly affect the molecule's electronic distribution, conformation, and overall three-dimensional shape, which in turn can influence its interaction with biological targets. The molecular modeling studies of similar compounds have been conducted to understand their binding affinities and interactions with enzymes such as methionine synthase, which is overexpressed in certain tumor cells .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. The synthesis of these compounds often involves the formation of amide bonds, as seen in the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These reactions are crucial for introducing different functional groups that can modulate the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the introduction of a gem-dimethyl group on the morpholin-2-one core of a related compound improved its plasmatic stability while maintaining antifungal activity . These properties are essential for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Aplicaciones Científicas De Investigación
Structural Insights and Molecular Interactions
The study of structural aspects of amide-containing isoquinoline derivatives, including those similar in structure to 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, reveals insights into their formation and properties when interacting with various acids. These compounds can form gels or crystalline solids depending on the type of acid used, indicating a potential for forming diverse structural arrangements with applications in material science and pharmaceutical formulation (Karmakar et al., 2007).
Antitumor Activity
Research into novel 3-benzyl-substituted-4(3H)-quinazolinones has shown significant broad-spectrum antitumor activity, suggesting that derivatives of 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide may hold potential as antitumor agents. The compounds displayed potency against various cancer cell lines, underscoring their therapeutic potential in oncology (Al-Suwaidan et al., 2016).
Antifungal and Antimicrobial Properties
Derivatives of 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit promising antifungal and antimicrobial activities. This is evidenced by compounds showing fungicidal effects against Candida and Aspergillus species, indicating their potential in treating fungal infections and contributing to the development of new antifungal therapies (Bardiot et al., 2015).
Synthesis and Molecular Docking
Studies focusing on the synthesis and molecular docking of similar compounds provide valuable insights into their potential interactions with biological targets. For instance, the comprehensive structural and vibrational study of related compounds, combined with molecular docking, suggests their potential inhibitory activity against specific protein complexes. This indicates a route for exploring these compounds in drug discovery, particularly in targeted therapies against cancer and other diseases (El-Azab et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6S/c1-38-24-8-5-22(6-9-24)32-29(36)20-42-31-33-26-10-7-23(34-14-16-41-17-15-34)19-25(26)30(37)35(31)13-12-21-4-11-27(39-2)28(18-21)40-3/h4-11,18-19H,12-17,20H2,1-3H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGANFUPXIWLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

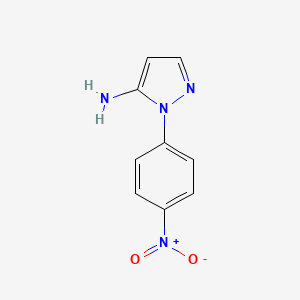
![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)
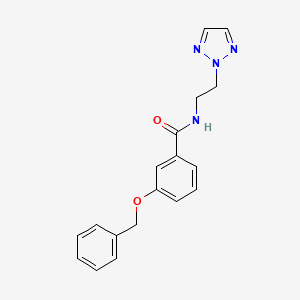

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)
![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)
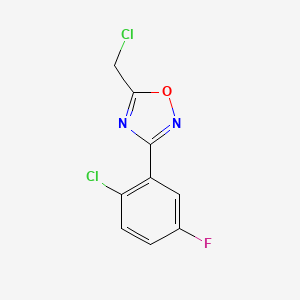
![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)
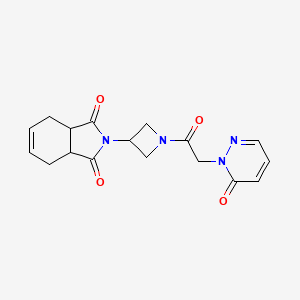
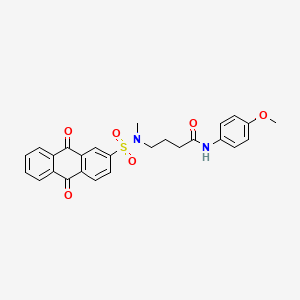

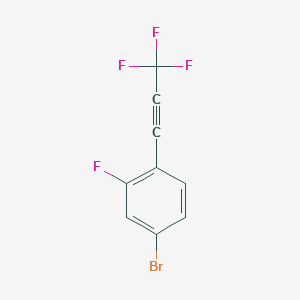
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)